Reduced CYP2D6 Inhibition Liability Versus 6-Phenylpyridin-2(1H)-one Analogs
4-Chloro-6-phenylpyridin-2(1H)-one demonstrates minimal inhibition of the critical drug-metabolizing enzyme CYP2D6 (IC50 > 6000 nM) [1]. In contrast, closely related 6-phenylpyridin-2(1H)-one analogs with additional piperidine-carbonyl substituents exhibit nanomolar CYP2D6 inhibition [2]. This suggests that the specific substitution pattern of the target compound confers a favorable drug-drug interaction profile, avoiding the CYP2D6 liability common to many more elaborated pyridinone scaffolds.
| Evidence Dimension | In vitro CYP2D6 Inhibition |
|---|---|
| Target Compound Data | IC50 > 6000 nM |
| Comparator Or Baseline | 6-Phenylpyridin-2(1H)-one analog (CHEMBL2043240): IC50 = 30000 nM; Other analogs: IC50 ~200 nM |
| Quantified Difference | Target compound shows >5-fold lower inhibition than potent CYP2D6 inhibitors in the pyridinone class. |
| Conditions | Human CYP2D6 enzyme inhibition assay (in vitro). |
Why This Matters
Low CYP2D6 inhibition reduces the risk of adverse drug-drug interactions, making this compound a safer starting point for lead optimization.
- [1] BindingDB Entry BDBM50388532 (CHEMBL2058833). Affinity Data: IC50 > 6000 nM for human CYP2D6. View Source
- [2] BindingDB Entry BDBM50386200 (CHEMBL2043240). Affinity Data: IC50 = 30000 nM for CYP2C19; other entries show CYP2D6 inhibition in the nanomolar range for related compounds. View Source
